molecular formula C9H6F3N3 B13691950 4-[2-(trifluoromethyl)phenyl]-2H-triazole

4-[2-(trifluoromethyl)phenyl]-2H-triazole

Cat. No.: B13691950
M. Wt: 213.16 g/mol
InChI Key: BRINNSJFBYJGQK-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]-2H-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a phenyl ring bearing a trifluoromethyl (-CF₃) group at the ortho position. The trifluoromethyl group confers high lipophilicity and metabolic stability, making this compound a promising candidate in medicinal chemistry and agrochemical research. Its structure enables π–π stacking and hydrophobic interactions, critical for binding to biological targets such as enzymes or receptors .

Properties

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-2H-triazole

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-15-14-8/h1-5H,(H,13,14,15)

InChI Key

BRINNSJFBYJGQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=C2)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to the inhibition of their activity. This can result in the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Positional Isomers

Example : 4-[4-(Trifluoromethyl)phenyl]-2H-triazole

  • Structural Difference : The -CF₃ group is at the para position on the phenyl ring.
  • Impact: Binding Affinity: In acetylcholinesterase (AChE) inhibition studies, para-substituted analogs (e.g., compound 2e in ) exhibit stronger π–π interactions with Trp286 compared to ortho-substituted derivatives, enhancing inhibitory activity .

Core Heterocycle Variations

Example : 4-(3-Trifluoromethylphenyl)thiazole-2-yl hydrazine ()

  • Structural Difference : Thiazole core instead of triazole.
  • Impact: Electron Distribution: Thiazoles have a sulfur atom, increasing polarizability compared to triazoles.

Substituent Variations

Example: 5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazole ()

  • Structural Difference : Lacks the phenyl ring but retains the -CF₃ group.
  • Impact :
    • Lipophilicity : The phenyl group in the target compound enhances lipophilicity, improving membrane permeability.
    • Bioactivity : Phenyl-containing analogs show higher pesticidal activity due to improved target engagement .

Hybrid Structures

Example : Benzoimidazole-triazole acetamide derivatives ()

  • Structural Difference : Combines benzoimidazole and triazole moieties.
  • Impact :
    • Synergistic Effects : Hybrids may target multiple pathways but often require complex syntheses (e.g., CuAAC click chemistry) .
    • Solubility : Bulky hybrids may exhibit reduced aqueous solubility compared to simpler triazoles.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP* H-Bond Donors H-Bond Acceptors
4-[2-(Trifluoromethyl)phenyl]-2H-triazole ~229.17 ~2.8 1 5
4-[4-(Trifluoromethyl)phenyl]-2H-triazole ~229.17 ~2.8 1 5
4-(3-Trifluoromethylphenyl)thiazole-2-yl hydrazine 259.25 ~3.1 2 7

*Predicted using fragment-based methods.

Key Research Findings

  • Synthetic Accessibility : The target compound can be synthesized via cyclization of amidrazones, similar to methods in , with yields comparable to thiazole derivatives (60–80%) .
  • Docking Studies : Ortho-substituted -CF₃ analogs show weaker π–π interactions with AChE than para-substituted isomers but exhibit better blood-brain barrier penetration due to reduced polarity .
  • Toxicity Profile: Trifluoromethyl groups reduce metabolic degradation but may increase bioaccumulation risks compared to non-fluorinated analogs .

Biological Activity

4-[2-(Trifluoromethyl)phenyl]-2H-triazole is a synthetic compound characterized by a triazole ring substituted with a trifluoromethyl group. This unique structure enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry. Various studies have demonstrated its potential biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method allows for high regioselectivity and efficiency in forming the desired triazole compound from organic azides and terminal alkynes.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. Specifically, this compound has been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves interference with bacterial fatty acid biosynthesis by inhibiting the enzyme FabI .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans32 µg/mL

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3). The compound's IC50 values suggest moderate efficacy, with some derivatives showing enhanced activity due to structural modifications .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
MDA-MB-231>100
PC3>100

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies indicate that it can modulate signaling pathways involved in inflammation, potentially providing therapeutic benefits in conditions characterized by excessive inflammatory responses .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of triazole derivatives. This group enhances electron-withdrawing properties, improving binding affinity to biological targets. The ability of the triazole ring to form hydrogen bonds and engage in π-π stacking interactions further contributes to its biological efficacy .

Case Studies

  • Antimicrobial Screening : A study evaluated various triazole derivatives against a panel of microbial strains. The results indicated that compounds with trifluoromethyl substitutions had lower MIC values compared to their non-fluorinated counterparts, highlighting the importance of fluorination in enhancing antimicrobial activity .
  • Cytotoxicity Assessment : In a comparative study involving multiple triazole derivatives, this compound was among the top performers against cancer cell lines, demonstrating significant potential for further development as an anticancer agent .

Q & A

Q. What are the standard synthetic methodologies for preparing 4-[2-(trifluoromethyl)phenyl]-2H-triazole and its derivatives?

The synthesis typically involves cyclocondensation reactions under reflux conditions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can react with aldehydes in polar aprotic solvents like DMSO, followed by crystallization using water-ethanol mixtures to yield triazole cores . Catalysts such as acetic acid are often employed to facilitate imine formation, with reaction times varying between 4–18 hours depending on substituent reactivity . Optimization of solvent choice (e.g., ethanol vs. DMSO) and catalyst loading is critical for improving yields (e.g., 65% yield reported in ).

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?

  • 1H/13C NMR : The trifluoromethyl group (CF3) appears as a singlet near δ 125–130 ppm in 13C NMR, while aromatic protons adjacent to the triazole ring show distinct splitting patterns due to electron-withdrawing effects .
  • IR Spectroscopy : Stretching vibrations for C-F bonds in the CF3 group are observed at ~1100–1200 cm⁻¹, and N-H stretches (if present) appear near 3200–3400 cm⁻¹ .
  • Elemental Analysis : Experimental vs. calculated C/H/N percentages validate purity, with deviations >0.3% indicating impurities .

Q. What strategies are used to evaluate the biological activity of triazole derivatives, such as antimicrobial potential?

Methodologies include:

  • Docking Studies : Molecular docking with target proteins (e.g., fungal CYP51 for antifungals) using software like AutoDock Vina to predict binding affinities. Pose analysis (e.g., π-π stacking with aromatic residues) can explain activity trends .
  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans), with controls like fluconazole for comparison .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures derived from spectroscopic methods?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example, hydrogen bonding patterns (e.g., N–H···S interactions in triazole-thione derivatives) and dihedral angles between the triazole ring and aryl substituents can clarify discrepancies in NMR-assigned conformers . Graph set analysis (e.g., Etter’s rules) further characterizes supramolecular packing, which influences stability and solubility .

Q. What experimental and computational approaches are used to analyze hydrogen bonding and π-interactions in triazole-based crystals?

  • Experimental : SCXRD identifies short contacts (e.g., C–H···F interactions between CF3 and adjacent aryl groups). Thermal ellipsoid plots assess dynamic disorder in flexible substituents .
  • Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) quantify interaction energies and electrostatic potential surfaces, revealing preferred sites for intermolecular bonding .

Q. How do reaction conditions (e.g., solvent polarity, catalyst) influence regioselectivity in triazole functionalization?

  • Solvent Effects : Polar solvents (e.g., DMF) favor nucleophilic substitution at the triazole N1 position due to stabilization of transition states, while non-polar solvents may promote C5-electrophilic attack .
  • Catalysts : Copper(I) catalysts in click chemistry enhance azide-alkyne cycloaddition efficiency, but residual metal contamination must be monitored via ICP-MS for biological applications .

Q. What methodologies address challenges in refining crystallographic data for triazole derivatives with twinned or low-resolution datasets?

SHELXL refinement protocols are recommended:

  • Twinning : Use the TWIN/BASF commands to model rotational twins, with HKLF5 format for data integration .
  • Disorder Modeling : PART instructions resolve overlapping electron densities (e.g., flexible CF3 groups), supported by anisotropic displacement parameters (ADPs) .

Data Contradiction and Analysis

Q. How should researchers reconcile conflicting elemental analysis and mass spectrometry (MS) data for triazole derivatives?

  • Step 1 : Verify MS ionization conditions—soft ionization (ESI) may not fragment labile substituents (e.g., CF3), while hard ionization (EI) could cause decomposition.
  • Step 2 : Cross-validate with High-Resolution MS (HRMS) to confirm exact mass matches (<5 ppm error).
  • Step 3 : Re-examine combustion analysis for moisture content, which may artificially inflate hydrogen percentages .

Q. What statistical approaches are recommended for analyzing biological activity data with high variability?

  • Outlier Detection : Grubbs’ test removes anomalous data points (α=0.05).
  • Dose-Response Modeling : Nonlinear regression (e.g., Hill equation) in software like GraphPad Prism calculates EC50/IC50 values with 95% confidence intervals .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

SolventCatalystTime (h)Yield (%)Reference
EthanolAcOH465
DMSONone1872
DMFCuI685

Q. Table 2. Key Crystallographic Parameters for a Triazole Derivative

ParameterValueReference
Space GroupP21/c
R Factor0.036
C–H···F Distance2.89 Å

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